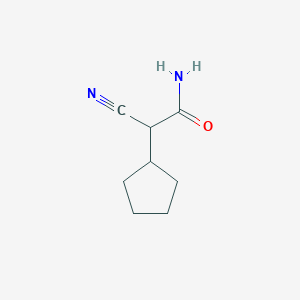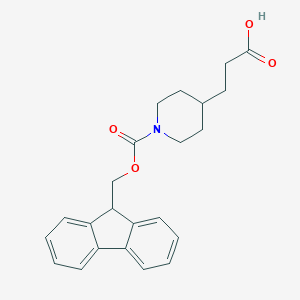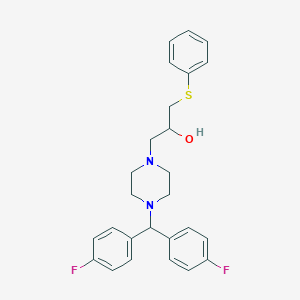
2-Cyano-2-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-cyclopentylacetamide, also known as D-cycloserine, is a small molecule with a unique structure that has been extensively studied for its potential therapeutic applications. It was first discovered in the 1950s as an antibiotic, but its use as a therapeutic agent has expanded in recent years due to its ability to modulate the activity of the central nervous system. In
Mechanism of Action
The mechanism of action of 2-Cyano-2-cyclopentylacetamide is not fully understood, but it is believed to act as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in synaptic plasticity and is involved in learning and memory processes. By modulating the activity of this receptor, 2-Cyano-2-cyclopentylacetamide may enhance the efficacy of cognitive-behavioral therapy and other forms of psychotherapy.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Cyano-2-cyclopentylacetamide are complex and varied. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It also has an inhibitory effect on the enzyme alanine racemase, which is involved in the synthesis of peptidoglycan, a component of bacterial cell walls. This property makes it a useful antibiotic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Cyano-2-cyclopentylacetamide in lab experiments is its ability to enhance the efficacy of cognitive-behavioral therapy and other forms of psychotherapy. This makes it a useful tool for studying the neural mechanisms underlying these therapies. However, one limitation is that its effects on the NMDA receptor are not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are many potential future directions for research on 2-Cyano-2-cyclopentylacetamide. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
In conclusion, 2-Cyano-2-cyclopentylacetamide is a small molecule with a unique structure that has been extensively studied for its potential therapeutic applications. Its ability to modulate the activity of the central nervous system makes it a useful tool for studying the neural mechanisms underlying cognitive-behavioral therapy and other forms of psychotherapy. While its effects on the NMDA receptor are not fully understood, there are many potential future directions for research on this compound, including its use in the treatment of addiction and neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Cyano-2-cyclopentylacetamide involves the reaction of cyclopentylamine with chloroacetyl chloride in the presence of triethylamine, followed by the addition of sodium cyanide. This reaction results in the formation of a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2-Cyano-2-cyclopentylacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. It has been shown to enhance the efficacy of cognitive-behavioral therapy in the treatment of anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder. It has also been studied as a potential treatment for schizophrenia, depression, and addiction.
properties
IUPAC Name |
2-cyano-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWVQJYFDAYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-cyclopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)








